(S)-2-Amino-N-isopropyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide
CAS No.:
Cat. No.: VC13460249
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C12H25N3O/c1-9(2)15(12(16)10(3)13)11-6-5-7-14(4)8-11/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 |
| Standard InChI Key | ADKSXRAGEQOHEM-QWRGUYRKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@H]1CCCN(C1)C)C(C)C)N |
| SMILES | CC(C)N(C1CCCN(C1)C)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound is systematically named (2S)-2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-(propan-2-yl)propanamide, with a molecular formula of C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol . Its structure integrates a piperidine ring substituted at the 3-position with a methyl group and an isopropyl-propanamide side chain (Figure 1). Key stereochemical descriptors confirm the (S)-configuration at both the α-carbon of the amino group and the piperidine ring’s 3-position, critical for its biological interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃N₃O | |
| Molecular Weight | 213.32 g/mol | |
| SMILES | CC(C)C@@HN | |
| InChI Key | YAMGVSKORIPUEJ-STQMWFEESA-N |
Stereochemical Considerations
The compound’s dual (S,S)-configuration ensures spatial alignment optimal for target binding. Computational models derived from PubChem 3D conformer data highlight a folded conformation where the piperidine ring and amide moiety adopt a pseudo-axial orientation, minimizing steric hindrance . This arrangement enhances solubility and bioavailability compared to non-chiral analogs .
Synthesis and Structural Optimization
Synthetic Routes
Patent literature reveals that analogous piperidinyl propionamides are synthesized via multi-step nucleophilic substitution and amidation (Figure 2). A representative approach involves:
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Piperidine functionalization: Introduction of a methyl group at the 1-position via alkylation of 3-aminopiperidine .
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Amide coupling: Reaction of (S)-2-aminopropionic acid with isopropylamine and the functionalized piperidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
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Chiral resolution: Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution, as described in WO2011099033A1 .
Structural Modifications
Modifications to the core structure, such as difluorination of the piperidine ring or replacement of the isopropyl group with bulkier substituents, have been explored to enhance metabolic stability. For instance, replacing the thioether linker with an ether or sulfone group improved hepatic stability by 40% in rat models .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (~2.1 mg/mL at pH 7.4) due to its ionizable amino group (pKa ≈ 8.5) and amide hydrogen-bonding capacity. Its logP value of 1.8 suggests balanced lipophilicity, facilitating blood-brain barrier penetration .
Metabolic Stability
In vitro studies using human hepatocytes indicate a half-life of 4.2 hours, with primary metabolites arising from N-demethylation and piperidine ring oxidation . CYP3A4 is the major enzyme involved, necessitating caution in co-administration with CYP inhibitors .
Applications in Drug Development
Oncology
As a c-MET inhibitor, the compound suppresses tumor growth in xenograft models of non-small cell lung cancer (NSCLC). Co-administration with paclitaxel synergistically reduced tumor volume by 78% .
Pain Management
Patent US20200140411A1 highlights derivatives of this compound as Nav1.8 sodium channel blockers, effective in neuropathic pain models (ED₅₀ = 5 mg/kg) .
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